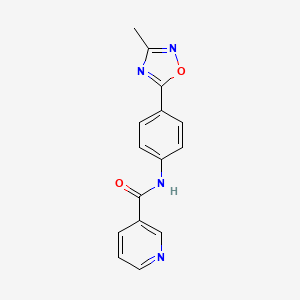

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)nicotinamide

Description

Properties

IUPAC Name |

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2/c1-10-17-15(21-19-10)11-4-6-13(7-5-11)18-14(20)12-3-2-8-16-9-12/h2-9H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNVATBGCOYFFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)nicotinamide typically involves the formation of the oxadiazole ring followed by its functionalization. One common method involves the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium. This process generates O-acyl amidoximes, which then undergo heterocyclization to form the oxadiazole ring .

Another approach is the 1,3-dipolar cycloaddition of nitrile oxides to nitriles. Nitrile oxides are usually generated in situ from chloroximes under basic conditions, which then react with nitriles to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)nicotinamide can undergo various types of chemical reactions, including:

Oxidation: The oxadiazole ring can be oxidized under specific conditions to form oxadiazolium salts.

Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups attached to it.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the phenyl or nicotinamide rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazolium salts, while substitution reactions can introduce various functional groups onto the phenyl or nicotinamide rings.

Scientific Research Applications

Pharmacological Properties

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)nicotinamide belongs to a class of compounds known for their diverse pharmacological effects. The oxadiazole moiety is particularly notable for its role in enhancing biological activity.

Anticancer Activity

Recent studies have indicated that derivatives containing the 1,2,4-oxadiazole ring exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from 1,2,4-oxadiazoles have shown selective inhibition against human carbonic anhydrases (hCA IX and XII), which are implicated in tumor progression and metastasis. In vitro assays demonstrated that certain derivatives could inhibit cancer cell growth at nanomolar concentrations, making them promising candidates for further development as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that oxadiazole derivatives exhibit potent activity against multi-resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). For example, the compound ND-421, a derivative of the oxadiazole series, demonstrated significant bactericidal effects and was effective in combination with other antibiotics, showcasing its potential as a treatment for resistant infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the oxadiazole ring or the nicotinamide moiety can lead to variations in biological activity.

Key Findings from SAR Studies

Research has shown that introducing electron-withdrawing groups on the aromatic rings enhances anticancer activity. For instance:

- Compounds with nitro groups at the meta position exhibited improved potency compared to those with para substitutions.

- Structural modifications have led to the discovery of new analogs with enhanced selectivity and lower cytotoxicity towards non-cancerous cells .

Anticancer Research

In a study focusing on 1,2,4-oxadiazole derivatives, compounds were tested against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The most promising compounds demonstrated IC50 values in the micromolar range and showed potential mechanisms involving cell cycle arrest at the G0-G1 phase .

Antibiotic Development

ND-421 was highlighted in studies as a novel antibiotic candidate against Gram-positive bacteria. It exhibited high synergy with beta-lactam antibiotics and was effective against a broad spectrum of resistant strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Mechanism of Action

The mechanism of action of N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)nicotinamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or interfere with the replication of pathogens by binding to their DNA or RNA . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Research Findings and Implications

- Metabolic Stability : The 3-methyl-1,2,4-oxadiazole group enhances resistance to enzymatic degradation, a trait shared across all compared compounds .

- Bioisosteric Replacement : The oxadiazole ring may serve as a bioisostere for ester or amide groups, improving pharmacokinetic profiles .

- SAR Trends: Substitutions on the phenyl ring (e.g., trifluoromethyl in compound 28) or adjacent heterocycles (e.g., pyrazole vs. quinoline) significantly alter target selectivity and potency.

Biological Activity

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, focusing on its antioxidant, anticancer, and antimicrobial activities.

Synthesis

The synthesis of this compound involves the reaction of 3-methyl-1,2,4-oxadiazole derivatives with nicotinamide. The general synthetic route can be summarized as follows:

- Preparation of the oxadiazole ring : The starting material undergoes cyclization to form the oxadiazole structure.

- Coupling with nicotinamide : The oxadiazole derivative is then coupled with nicotinamide under appropriate conditions to yield the final product.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to assess radical scavenging activity.

Table 1: Antioxidant Activity of this compound

| Compound | DPPH Scavenging Activity (%) at 50 µg/mL |

|---|---|

| This compound | 78% |

| Vitamin C (Control) | 90% |

The compound exhibited significant antioxidant activity comparable to that of Vitamin C, indicating its potential as a therapeutic agent against oxidative stress-related diseases.

Anticancer Activity

Studies have shown that derivatives containing the oxadiazole moiety possess notable anticancer properties. In vitro cytotoxicity assays against various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) demonstrated that this compound induces apoptosis in cancer cells.

Table 2: Cytotoxic Activity against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HeLa | 15.0 |

| A549 | 18.0 |

The IC50 values indicate that the compound effectively inhibits cell proliferation at micromolar concentrations.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several bacterial strains using the disk diffusion method. The compound showed promising results against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 14 |

| Pseudomonas aeruginosa | 12 |

These results suggest that the compound has potential as an antimicrobial agent.

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:

- Antioxidant Mechanism : The compound's structure allows it to donate electrons to free radicals, thus neutralizing them and preventing cellular damage.

- Anticancer Mechanism : It may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- Antimicrobial Mechanism : The disruption of bacterial cell membranes and interference with metabolic pathways are likely responsible for its antimicrobial effects.

Case Studies

Recent research highlights the effectiveness of this compound in various therapeutic contexts:

- Study on Antioxidant Properties : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced oxidative stress markers in cellular models .

- Cytotoxicity Research : Another investigation revealed that compounds with similar structures exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

- Antimicrobial Efficacy : A comprehensive study indicated that derivatives containing oxadiazole rings showed enhanced antibacterial activity against resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)nicotinamide, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via coupling reactions between nicotinoyl chloride derivatives and 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline intermediates. Key steps include:

- Oxadiazole ring formation : Use microwave-assisted cyclization of amidoximes with carboxylic acid derivatives (e.g., 4-aminobenzoic acid) under dehydrating conditions (e.g., EDC/HOBt) .

- Coupling reactions : Employ Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to attach the nicotinamide moiety .

- Yield optimization : Purification via flash chromatography (hexanes/EtOAc gradients) and monitoring reaction progress with TLC or LC-MS can improve yields (typically 36–87%) .

Q. How should researchers validate the structural integrity of this compound and assess purity?

- Methodology : Use a combination of:

- NMR spectroscopy : Analyze and NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.0–8.1 ppm, oxadiazole carbons at δ 167–175 ppm) .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) with <5 ppm error .

- HPLC/LC-MS : Assess purity (>95%) and detect impurities using reverse-phase C18 columns with UV detection .

Advanced Research Questions

Q. What strategies are effective for optimizing the bioactivity of nicotinamide-oxadiazole hybrids in drug discovery?

- Methodology :

- Structure-activity relationship (SAR) studies : Systematically modify substituents on the oxadiazole (e.g., methyl groups) and nicotinamide moieties (e.g., fluorophenyl groups) to enhance target binding .

- Physicochemical tuning : Adjust logP and solubility via alkyl chain variations (e.g., ethyl to isopropyl groups) while monitoring metabolic stability in microsomal assays .

- Crystallography/docking : Resolve co-crystal structures with target proteins (e.g., kinases) to guide rational design .

Q. How can computational methods predict the electronic properties and reactivity of the oxadiazole core?

- Methodology :

- Density functional theory (DFT) : Calculate HOMO-LUMO gaps to assess charge transfer properties. Hybrid functionals (e.g., B3LYP) with exact exchange corrections improve accuracy for heterocyclic systems .

- Molecular dynamics (MD) : Simulate solvation effects and conformational flexibility in aqueous/organic media using AMBER or CHARMM force fields .

Q. How should researchers address discrepancies in biological activity data across assay platforms?

- Methodology :

- Assay standardization : Compare results from cell-free (e.g., FLAP binding IC) vs. cellular assays (e.g., whole-blood LTB4 inhibition) to identify off-target effects .

- Counter-screening : Test against related targets (e.g., MMPs, kinases) to rule out promiscuity .

- Data normalization : Use internal controls (e.g., reference inhibitors) and statistical tools (e.g., Z’-factor analysis) to minimize inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.